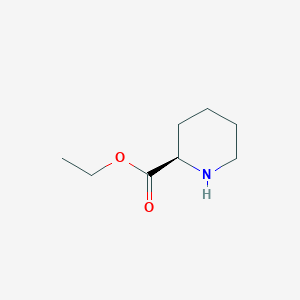

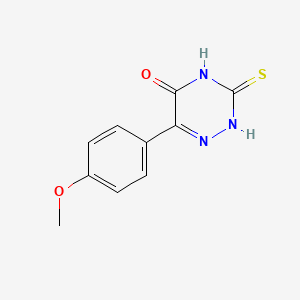

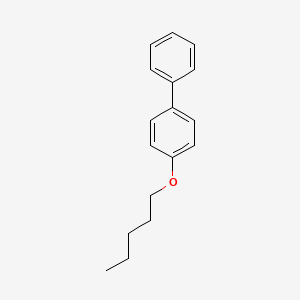

![molecular formula C12H25N3 B1609621 1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine CAS No. 41805-59-8](/img/structure/B1609621.png)

1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine

Übersicht

Beschreibung

1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine is a chemical compound that is commonly referred to as MEM. It is a synthetic compound that has been used in scientific research for its potential therapeutic applications. MEM has been shown to have a unique mechanism of action, which makes it a promising candidate for the development of new drugs. In

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Anti-Nociceptive Effects

Scientific Field

Pharmacology

Application Summary

This piperazine derivative has been studied for its potential anti-inflammatory and anti-nociceptive effects .

Experimental Procedures

The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test . The anti-inflammatory activity was evaluated using models of paw edema and pleurisy induced by carrageenan .

Results

The compound (LQFM182) decreased the number of writhings induced by acetic acid in a dose-dependent manner . An intermediate dose (100 mg/kg, p.o.) reduced the paw licking time of animals in the second phase of the formalin test . Furthermore, LQFM182 (100 mg/kg, p.o.) reduced edema formation at all hours of the paw edema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Antipsychotic Effects

Scientific Field

Pharmacology and Neuroscience

Application Summary

Piperazine derivatives have been studied for their potential as antipsychotic agents. They are designed to target multiple receptors, which could make them effective in treating complex mental disorders like schizophrenia .

Experimental Procedures

The antipsychotic potential of these compounds is evaluated through a series of in vivo assessments. These include behavioral studies that measure the compound’s ability to reverse symptoms induced by other substances, such as apomorphine-induced climbing and MK-801-induced hyperactivity .

Results

One compound, referred to as 3w, demonstrated promising results. It was found to significantly reverse apomorphine-induced climbing and MK-801-induced hyperactivity. It also showed memory enhancement in a novel object recognition task and had low liabilities for weight gain and hyperprolactinemia in a long-term metabolic adverse effects model .

Synthesis of Organic Compounds

Scientific Field

Chemistry

Application Summary

Piperazine is often used in scientific research as a reagent for the preparation of various organic compounds due to its ability to form stable crystalline salts .

Experimental Procedures

The specific methods of application would depend on the organic compound being synthesized. Generally, piperazine would be mixed with other reagents under controlled conditions to produce the desired compound .

Results

The results would vary based on the specific synthesis process. However, the use of piperazine can often lead to the successful synthesis of the target organic compound .

Eigenschaften

IUPAC Name |

[1-(4-methylpiperazin-1-yl)cyclohexyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-14-7-9-15(10-8-14)12(11-13)5-3-2-4-6-12/h2-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUTULSYUBFRCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2(CCCCC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426951 | |

| Record name | 1-[1-(4-METHYLPIPERAZIN-1-YL)CYCLOHEXYL]METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine | |

CAS RN |

41805-59-8 | |

| Record name | 1-[1-(4-METHYLPIPERAZIN-1-YL)CYCLOHEXYL]METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

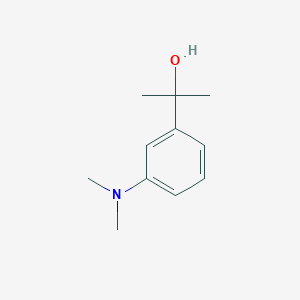

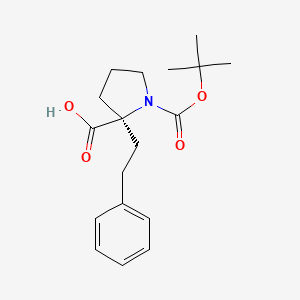

![methyl 2-[(2S,5S)-5-(2-methoxy-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B1609538.png)

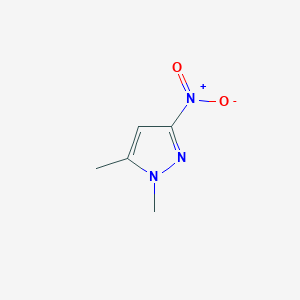

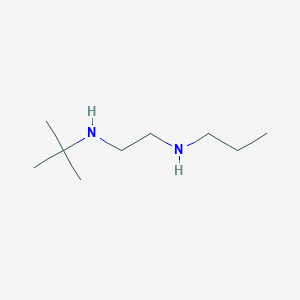

![(3S)-N-[2-(2,5-Dioxopyrrol-1-YL)ethyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B1609547.png)

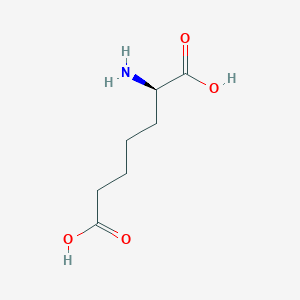

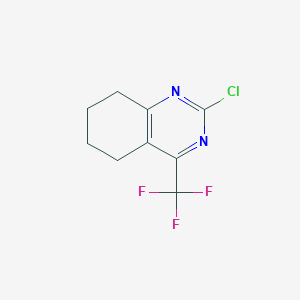

![1-[(1R)-1-Isothiocyanatoethyl]-4-methoxybenzene](/img/structure/B1609548.png)

![2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1609561.png)